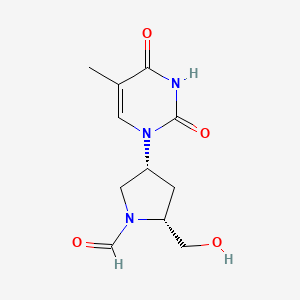

N-Formyl-cis-4-(thymin-1-yl)-D-prolinol

Description

N-Formyl-cis-4-(thymin-1-yl)-D-prolinol is a synthetic nucleoside analog derived from D-prolinol, a pyrrolidin-2-ylmethanol derivative. Its structure features:

- A D-prolinol backbone with a cis-4 substitution of a thymine moiety.

- An N-formyl group modifying the secondary amine of prolinol.

Properties

CAS No. |

121330-18-5 |

|---|---|

Molecular Formula |

C11H15N3O4 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

(2R,4R)-2-(hydroxymethyl)-4-(5-methyl-2,4-dioxopyrimidin-1-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C11H15N3O4/c1-7-3-14(11(18)12-10(7)17)8-2-9(5-15)13(4-8)6-16/h3,6,8-9,15H,2,4-5H2,1H3,(H,12,17,18)/t8-,9-/m1/s1 |

InChI Key |

ICRWAWAPFGBVMI-RKDXNWHRSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](N(C2)C=O)CO |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(N(C2)C=O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-cis-4-(thymin-1-yl)-D-prolinol typically involves the following steps:

Formation of the Thymine Derivative: Thymine is first modified to introduce a reactive group that can link to the prolinol moiety.

Coupling Reaction: The modified thymine is then coupled with cis-4-(hydroxy)-D-prolinol under specific conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Formylation: The final step involves the formylation of the amino group to yield this compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, possibly using automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N-Formyl-cis-4-(thymin-1-yl)-D-prolinol can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the formyl group or other functional groups.

Substitution: The thymine base or the prolinol moiety can be substituted with other groups to create derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Substitution reactions may involve nucleophiles or electrophiles under various conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-formylated compounds.

Scientific Research Applications

N-Formyl-cis-4-(thymin-1-yl)-D-prolinol exhibits a range of biological activities that make it a candidate for further research:

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound may possess significant anticancer properties. For instance, derivatives of proline have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, particularly in pathways relevant to cancer metabolism or other diseases. Research into similar compounds has revealed their potential to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .

Antiviral Properties

Some studies suggest that derivatives of nucleosides and nucleotides, akin to this compound, exhibit antiviral properties by interfering with viral replication processes .

Drug Development

The unique structural features of this compound position it as a promising lead compound in drug discovery. Its ability to interact with biological targets makes it suitable for developing new therapeutic agents aimed at treating cancers or neurodegenerative diseases.

Case Studies

Several case studies highlight the potential applications of similar compounds:

- Anticancer Research : A study evaluated a series of proline derivatives against multiple human cancer cell lines, demonstrating significant growth inhibition rates .

- Neuroprotective Studies : Research into acetylcholinesterase inhibitors has shown that compounds similar to this compound can improve cognitive function in models of Alzheimer’s disease .

Mechanism of Action

The mechanism of action of N-Formyl-cis-4-(thymin-1-yl)-D-prolinol would depend on its specific interactions with molecular targets. The thymine base may interact with nucleic acids, while the prolinol moiety could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

D-Prolinol (Base Compound)

Molecular Formula: C₅H₁₁NO Molecular Weight: 101.15 g/mol Key Properties:

- Boiling point: 95–97°C

- Flash point: 86°C

- Physical state: Powder (non-hazardous, stable under recommended conditions) .

Comparison :

- Structural Differences: D-Prolinol lacks the thymine and formyl groups. The target compound’s thymine substitution introduces hydrogen-bonding capacity and aromaticity, while the N-formyl group enhances electrophilicity.

- Molecular Weight : The target compound’s molecular weight is significantly higher (~256 g/mol estimated) due to thymine (C₅H₆N₂O₂) and formyl (CHO) additions.

(2S,4S)-N-Boc-O-TBDMS-4-Formylprolinol

Molecular Formula : C₁₈H₃₄N₂O₃Si (estimated)

Key Properties :

- Synthesized via DIBAH-mediated reduction of a cyanoprolinol precursor .

- Functional groups: Boc (tert-butoxycarbonyl) and TBDMS (tert-butyldimethylsilyl) protective groups.

Comparison :

- Protective Groups vs. Functional Groups : Unlike the target compound, this derivative uses Boc and TBDMS to stabilize reactive sites during synthesis. The thymine and formyl groups in the target compound serve functional rather than protective roles.

- Synthesis Methodology : Both compounds involve formylation steps, but the target compound requires thymine coupling, likely via nucleophilic substitution or cross-coupling reactions.

(2S,4R)-N-Boc-4-(Z)-Propenylprolinol

Key Features :

- Contains a Z-configured propenyl group at the 4-position.

- Synthesized via Wittig reaction using a formylprolinol precursor .

Comparison :

- Substituent Effects : The propenyl group introduces alkene functionality, enabling cycloaddition or polymerization reactions. In contrast, the thymine moiety in the target compound enables base-pairing interactions.

- Stereochemical Complexity : Both compounds exhibit cis-configuration at the 4-position, but the thymine’s bulkiness may impose greater steric hindrance.

Data Table: Comparative Analysis

Research Findings and Implications

- Synthesis: The target compound’s synthesis may parallel methods used for (2S,4S)-N-Boc-O-TBDMS-4-Formylprolinol, such as formylation via DIBAH reduction, followed by thymine coupling under Mitsunobu or Pd-catalyzed conditions .

- Structural Confirmation: NMR spectroscopy, as demonstrated in related prolinol derivatives, would confirm stereochemistry and substituent integration .

- Stability: The thymine moiety may reduce solubility in non-polar solvents compared to D-prolinol, necessitating polar aprotic solvents for handling .

Biological Activity

N-Formyl-cis-4-(thymin-1-yl)-D-prolinol is a compound of interest in biochemical research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of proline, incorporating a thymine moiety. The structural features that contribute to its biological activity include:

- Thymine Base : Known for its roles in nucleic acid structure and function.

- Proline Derivative : Imparts unique conformational properties that can influence protein interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- DNA Interaction : The thymine component may facilitate interactions with DNA, influencing transcriptional regulation or contributing to antitumor effects.

Case Studies

- Antioxidant Properties :

- Enzyme Inhibition :

- Cytotoxicity :

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antioxidant | DPPH | IC50 = 25 µM |

| Enzyme Inhibition | COX Inhibition Assay | IC50 = 15 µM |

| Cytotoxicity | MTT Assay | IC50 = 30 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.